2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug discovery and development, catalysis, and material science.
Preparation Methods
The synthesis of 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction yields amine derivatives.
Scientific Research Applications
2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-2-25-18-10-3-4-11-19(18)27(23,24)22-15-16-8-7-9-17(14-16)26-20-12-5-6-13-21-20/h3-14,22H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXVCRZPOXZBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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